molecular formula C20H16F3N3O3 B2708277 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 941879-59-0

4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2708277
CAS No.: 941879-59-0
M. Wt: 403.361
InChI Key: CMJWUQPIYRPMJT-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical compound intended for research and development applications. This dihydropyridazine-carboxamide derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Compounds with similar pyridazine and dihydropyridazine cores, particularly those incorporating carboxamide functionalities and substituents like the trifluoromethyl group, are frequently investigated as potential inhibitors for various enzymes . For instance, research on related structures has explored their value as carbonic anhydrase inhibitors, which are relevant for developing therapies for conditions like glaucoma, tumors, and cerebral ischemia . The specific molecular architecture of this compound, featuring a 4-methylphenyl group at the 1-position and a 2-(trifluoromethyl)phenyl carboxamide, suggests potential for targeted biological activity and makes it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening assays, mechanistic studies, and as a building block for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This compound is for laboratory use by qualified professionals. It is not approved for use in humans or animals. Disclaimer: The information provided is for research purposes only. The potential applications mentioned are based on the chemical class and are speculative; actual research outcomes may vary.

Properties

IUPAC Name

4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-12-7-9-13(10-8-12)26-17(27)11-16(29-2)18(25-26)19(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJWUQPIYRPMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents and catalysts like palladium or copper under controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further modified for specific applications.

Scientific Research Applications

4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyridazine 4-methylphenyl, 2-(trifluoromethyl)phenyl C₂₀H₁₇F₃N₃O₃ 404.36 High lipophilicity (CF₃), electron-withdrawing groups, moderate solubility
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide Pyridazine 4-methoxyphenyl, methyl C₁₃H₁₃N₃O₃ 283.27 Methoxy group enhances solubility; lower steric bulk
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide Pyridazine Phenoxy, phenyl, methoxyimino C₁₉H₁₆N₄O₄ 364.35 Bulky phenoxy group; potential for hydrogen bonding via imino moiety
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Pyrimidine 4-fluorobenzyl, amino-isopropyl, hydroxy C₁₇H₂₀FN₅O₃ 377.37 Pyrimidine core; polar hydroxy group; likely targets nucleotide-binding sites

Key Differences and Implications

  • Core Heterocycle :

    • Pyridazine (target, ) vs. Pyrimidine (): Pyridazines have adjacent nitrogen atoms, altering electronic distribution compared to pyrimidines (1,3-nitrogen positions). This affects hydrogen-bonding capacity and target selectivity. Pyrimidines (e.g., ) are more common in nucleic acid analogs and kinase inhibitors .
  • Substituent Effects: Trifluoromethyl (-CF₃): The target’s -CF₃ group increases lipophilicity (logP ~3.5 estimated) and metabolic stability compared to the methoxy (-OCH₃) group in , which improves aqueous solubility but reduces membrane permeability . Phenoxy vs.
  • Molecular Weight and Solubility :

    • The target compound (404 g/mol) approaches the "rule of five" limit for drug-likeness, suggesting possible challenges in bioavailability. In contrast, (283 g/mol) and (377 g/mol) have more favorable profiles for oral absorption .

Research Findings and SAR Insights

  • Activity Trends :

    • Electron-Withdrawing Groups : The -CF₃ group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) compared to the methoxy group in .
    • Ring Substitution : The pyridazine core in the target and may exhibit different target selectivity compared to pyrimidine-based , which could align with kinase or dihydrofolate reductase inhibition .

Biological Activity

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridazines. This compound exhibits significant biological activity due to its unique structural features, including various functional groups that enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16F3N3O3C_{20}H_{16}F_3N_3O_3, with a molecular weight of approximately 393.35 g/mol. The structure incorporates a methoxy group, a trifluoromethyl group, and a carboxamide moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H16F3N3O3C_{20}H_{16}F_3N_3O_3
Molecular Weight393.35 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves heterocyclic chemistry techniques. Various methods have been explored to optimize yield and purity, often utilizing solvents like dimethylformamide. The control of reaction parameters such as temperature and time is essential for successful synthesis .

Antitumor Activity

Recent studies have indicated that compounds similar to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide exhibit promising antitumor activity. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications in the phenyl rings can enhance antitumor efficacy .

Enzyme Inhibition

The compound may interact with specific biological targets such as enzymes or receptors. For example, it has been suggested that similar dihydropyridazine derivatives can inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth .

Antimicrobial Properties

Additionally, some derivatives have shown antimicrobial activity against various pathogens. The disk diffusion method has been utilized to assess their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor activity of a series of related compounds against human tumor cell lines including Mia PaCa-2 and PANC-1. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics .
  • Enzyme Inhibition : In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit malate synthase (GlcB), a target for tuberculosis treatment. The most effective derivatives showed IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide, and how can experimental design improve yield?

Methodological Answer: A modular approach is recommended, starting with pyridazine ring formation via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones. Key steps include:

  • Functionalization : Introduce the 4-methoxy and 4-methylphenyl groups early to minimize steric hindrance during coupling reactions.
  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the trifluoromethylphenyl moiety .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify interactions between variables and reduce trial runs by 30–40% .

Q. Table 1: Example Reaction Optimization Using CCD

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)80120105
Catalyst (mol%)253.8
Solvent (DMF/H2O)90:1070:3080:20

Q. What analytical techniques are critical for characterizing this compound, and how can data inconsistencies be resolved?

Methodological Answer:

  • Structural Confirmation : Use high-resolution NMR (¹H, ¹³C, 19F) to verify substituent positions. For example, the trifluoromethyl group shows distinct 19F signals at ~-60 ppm .
  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities <0.5%. Discrepancies between HPLC and NMR data may arise from residual solvents; lyophilization or preparative TLC can resolve this .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly for the pyridazine ring conformation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthesis optimization?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and identify energetically favorable pathways. For example, DFT can predict regioselectivity in nucleophilic attacks on the pyridazine core .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in coupling steps .
  • Machine Learning : Train models on existing pyridazine derivatives to predict optimal reaction conditions (e.g., Bayesian optimization for catalyst selection) .

Q. How should researchers address contradictions in pharmacological data for this compound?

Methodological Answer:

  • Biological Replicates : Perform dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability in IC50 values .
  • Metabolic Stability : Compare hepatic microsomal stability (human vs. rodent) to assess species-dependent discrepancies. For instance, cytochrome P450 3A4-mediated degradation may reduce efficacy in murine models .

Q. Table 2: Comparative Pharmacokinetic Profiling

ParameterHuman MicrosomesRat Microsomes
t1/2 (min)45 ± 3.222 ± 1.8
Clint (µL/min/mg)18 ± 1.538 ± 2.4

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the trifluoromethylphenyl group with pentafluorosulfanyl (SF5) to improve lipophilicity without altering steric bulk .
  • Conformational Restriction : Introduce methyl groups at the pyridazine C5 position to lock the ring in a bioactive conformation, reducing off-target binding .
  • Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands to identify critical hydrogen bonds (e.g., between the carboxamide and kinase hinge region) .

Data Contradiction Analysis

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution :

Buffer Composition : Test solubility in PBS (pH 7.4) vs. HEPES (pH 7.0). Ionic strength differences may precipitate the compound in PBS.

Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoaggregates at >50 µM concentrations, which falsely reduce apparent solubility .

Alternative Formulations : Co-solvents (e.g., 5% DMSO) or cyclodextrin inclusion complexes can stabilize the compound in aqueous media .

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